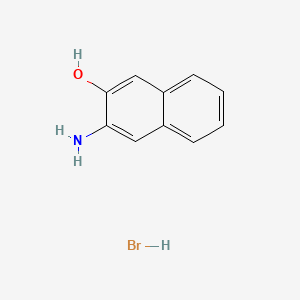
3-aminonaphthalen-2-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminonaphthalen-2-ol hydrobromide: is a chemical compound derived from the naphthalene structure. It is a hydroxylated derivative of naphthalene, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the naphthalene ring. This compound is known for its photophysical properties, such as luminescence and fluorescence, making it suitable for various applications in organic electronics .
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminonaphthalen-2-ol can be synthesized from aminophenol and an electron donor such as formaldehyde, acetaldehyde, or paraformaldehyde. The reaction products are condensation products of 3-aminonaphthalen-2-ol with the respective formaldehyde, acetaldehyde, or paraformaldehyde. These reactions are most efficient in the presence of a base such as sodium methoxide, potassium tert-butoxide, or triethylamine .
Industrial Production Methods: Industrial production methods for 3-aminonaphthalen-2-ol hydrobromide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions: 3-Aminonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonyl chlorides, or alkylating agents.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: 3-Aminonaphthalen-2-ol hydrobromide is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and materials with specific photophysical properties .
Biology and Medicine: In biological research, this compound is used as a fluorescent probe for studying various biological processes. Its luminescent properties make it useful in imaging and diagnostic applications .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent luminescent properties .
作用機序
The mechanism by which 3-aminonaphthalen-2-ol hydrobromide exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and re-emits it as luminescence or fluorescence. This property is utilized in various applications, including imaging and electronic devices. The molecular targets and pathways involved in these processes are related to the electronic structure of the naphthalene ring and the presence of the amino and hydroxyl groups .
類似化合物との比較
- 2-Aminonaphthalen-1-ol
- 1-Aminonaphthalen-2-ol
- 2-Amino-3-naphthol
Comparison: 3-Aminonaphthalen-2-ol hydrobromide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct photophysical properties. Compared to similar compounds, it often exhibits different luminescence and fluorescence characteristics, making it particularly valuable in applications requiring specific light-emitting properties .
特性
IUPAC Name |
3-aminonaphthalen-2-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6,12H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSOGKPSBKQQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
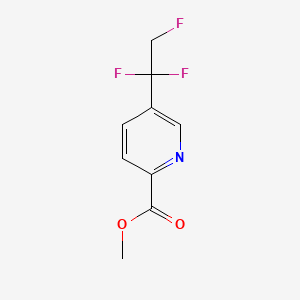
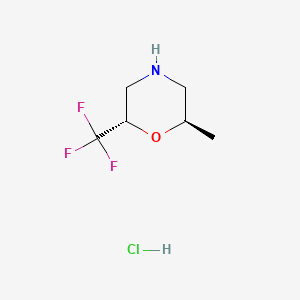
![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
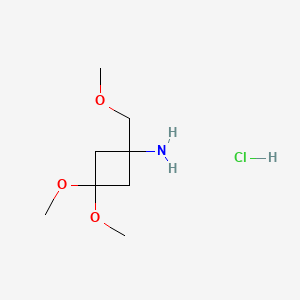
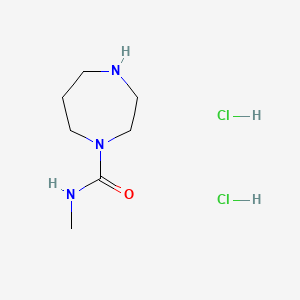
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)
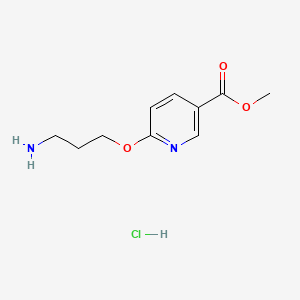
![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
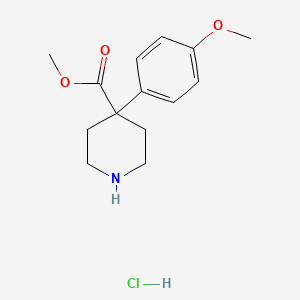
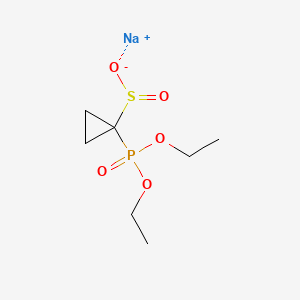
![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)
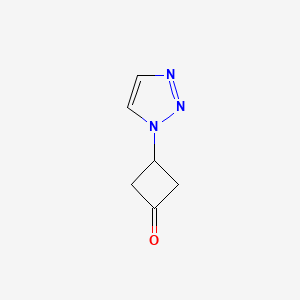
![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)
